![molecular formula C14H13N3O B11695485 N'-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11695485.png)

N'-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

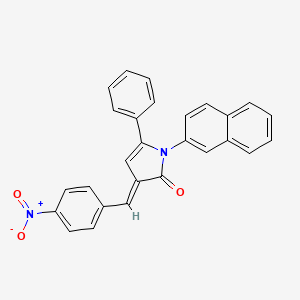

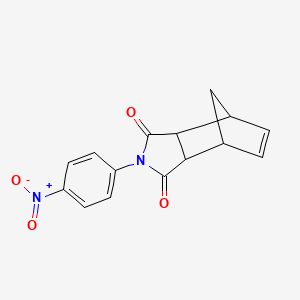

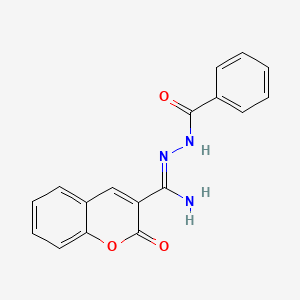

N'-[(E)-(2-Methylphenyl)methyliden]pyridin-3-carbohydrazid ist eine Schiff-Base-Hydrazone-Verbindung. Schiff-Basen zeichnen sich durch das Vorhandensein einer C=N-Bindung aus, die durch die Kondensation von primären Aminen mit Carbonylverbindungen gebildet wird. Diese spezielle Verbindung entsteht durch die Kondensation von 2-Methylbenzaldehyd und Pyridin-3-carbohydrazid. Schiff-Basen sind bekannt für ihre Stabilität und ihre Fähigkeit, Komplexe mit Metallionen zu bilden, was sie in verschiedenen Bereichen der Chemie und Biologie wertvoll macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N'-[(E)-(2-Methylphenyl)methyliden]pyridin-3-carbohydrazid erfolgt typischerweise durch die Kondensationsreaktion zwischen 2-Methylbenzaldehyd und Pyridin-3-carbohydrazid. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel unter Rückflussbedingungen durchgeführt. Das Reaktionsgemisch wird mehrere Stunden erhitzt, und das Produkt wird durch Abkühlen des Gemisches und Abfiltrieren des Niederschlags gewonnen .

Industrielle Produktionsmethoden

Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität und den Einsatz von kontinuierlichen Fließreaktoren zur Steigerung der Effizienz und Skalierbarkeit umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 2-methylbenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained by cooling the mixture and filtering the precipitate .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Reaktionstypen

N'-[(E)-(2-Methylphenyl)methyliden]pyridin-3-carbohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die C=N-Bindung in eine C-N-Bindung umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Amine, Thiole und Halogenide können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Entsprechende Oxide der Verbindung.

Reduktion: Reduzierte Hydrazone-Derivate.

Substitution: Verschiedene substituierte Hydrazone-Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

N'-[(E)-(2-Methylphenyl)methyliden]pyridin-3-carbohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Ligand in der Koordinationschemie verwendet, um Komplexe mit Metallionen zu bilden.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor und seine antimikrobiellen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-(2-Methylphenyl)methyliden]pyridin-3-carbohydrazid beinhaltet seine Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Diese Komplexe können mit biologischen Molekülen interagieren und die Enzymaktivität hemmen oder zelluläre Prozesse stören. Die Hydrazone-Gruppe der Verbindung kann auch an Redoxreaktionen teilnehmen, was zu ihrer biologischen Aktivität beiträgt .

Wirkmechanismus

The mechanism of action of N’-[(E)-(2-methylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity or disrupting cellular processes. The compound’s hydrazone group can also participate in redox reactions, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N'-[(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid

- N'-[(E)-(4-Fluorphenyl)methyliden]biphenyl-4-carbohydrazid

Einzigartigkeit

N'-[(E)-(2-Methylphenyl)methyliden]pyridin-3-carbohydrazid ist aufgrund seiner spezifischen Strukturmerkmale einzigartig, wie z. B. das Vorhandensein einer 2-Methylphenylgruppe und eines Pyridinrings. Diese Strukturelemente tragen zu seiner unterschiedlichen chemischen Reaktivität und biologischen Aktivität im Vergleich zu anderen Schiff-Base-Hydrazonen bei .

Eigenschaften

Molekularformel |

C14H13N3O |

|---|---|

Molekulargewicht |

239.27 g/mol |

IUPAC-Name |

N-[(E)-(2-methylphenyl)methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C14H13N3O/c1-11-5-2-3-6-12(11)10-16-17-14(18)13-7-4-8-15-9-13/h2-10H,1H3,(H,17,18)/b16-10+ |

InChI-Schlüssel |

UPVOAIFHOIEBDQ-MHWRWJLKSA-N |

Isomerische SMILES |

CC1=CC=CC=C1/C=N/NC(=O)C2=CN=CC=C2 |

Kanonische SMILES |

CC1=CC=CC=C1C=NNC(=O)C2=CN=CC=C2 |

Löslichkeit |

24.6 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-[benzene-1,4-diylbis(oxybenzene-4,1-diyl)]bis(2,2,2-trifluoroacetamide)](/img/structure/B11695420.png)

![(5Z)-5-(4-methoxybenzylidene)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11695427.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11695441.png)

![N-[(2,3-dichlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B11695446.png)

![5-bromo-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11695452.png)

![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11695471.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-[(2-methylphenoxy)acetyl]propanehydrazide](/img/structure/B11695480.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl 2-methoxybenzoate](/img/structure/B11695489.png)